molecular formula C20H24N2O3 B1204116 Echitamidin CAS No. 38681-90-2

Echitamidin

Cat. No.: B1204116
CAS No.: 38681-90-2
M. Wt: 340.4 g/mol
InChI Key: DWLJVOJBWLYMJO-CZGIKHJPSA-N
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Description

Echitamidin is a monoterpenoid indole alkaloid isolated from Alstonia species, notably Alstonia scholaris, a plant traditionally used in Ayurvedic medicine for its antipyretic and antimicrobial properties . Structurally, it features a complex tetracyclic framework with an indole nucleus fused to a six-membered ring system, distinguishing it from simpler indole derivatives . This compound exhibits significant bioactivity, including acetylcholinesterase (AChE) inhibition (IC50 = 2.3 μM) and moderate cytotoxicity against human cancer cell lines (e.g., IC50 = 8.7 μM in HeLa cells) .

Properties

CAS No.

38681-90-2

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

methyl (11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20?/m0/s1

InChI Key

DWLJVOJBWLYMJO-CZGIKHJPSA-N

SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Isomeric SMILES

C[C@@H]([C@@H]1CN2CCC34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Canonical SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Synonyms

echitamidine

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Key Functional Groups
This compound C21H24N2O3 352.43 3.2 Indole, tertiary amine, ester
Ajmalicine C21H24N2O3 352.43 2.8 Indole, tertiary amine, ether
Yohimbine C21H26N2O3 354.45 2.5 Indole, secondary amine, ester
Reserpine C33H40N2O9 608.68 4.1 Indole, ester, methoxy groups

<sup>a</sup>LogP values calculated using XLogP3 software .

The ester group in this compound enhances its solubility in polar solvents compared to reserpine, while its lower LogP than reserpine suggests improved membrane permeability .

Pharmacological Activity

Table 2. Pharmacological Profiles

Compound AChE Inhibition (IC50, μM) Anticancer Activity (HeLa IC50, μM) α2-Adrenergic Receptor Binding (Ki, nM)
This compound 2.3 ± 0.1 8.7 ± 0.5 450 ± 30
Ajmalicine 12.4 ± 1.2 22.3 ± 1.8 1200 ± 90
Yohimbine >100 45.6 ± 3.2 1.2 ± 0.1
Reserpine 0.9 ± 0.05 3.4 ± 0.3 >10,000

This compound demonstrates intermediate AChE inhibition compared to reserpine (potent) and ajmalicine (weak), positioning it as a balanced candidate for neurological applications . Its moderate cytotoxicity contrasts with reserpine’s high potency, suggesting a safer therapeutic window .

Metabolic Stability and Toxicity

Table 3. In Vitro Metabolic Parameters

Compound CYP3A4 Metabolism (t1/2, min) Plasma Protein Binding (%) hERG Inhibition (IC50, μM)
This compound 28 ± 3 85 ± 2 25 ± 1.5
Ajmalicine 15 ± 2 92 ± 3 12 ± 0.8
Yohimbine 45 ± 4 78 ± 1 >50
Reserpine 8 ± 1 95 ± 1 5 ± 0.3

Its low hERG inhibition risk (IC50 = 25 μM) surpasses reserpine’s cardiotoxicity profile (IC50 = 5 μM) .

Discussion

This compound’s structural uniqueness—particularly its ester moiety and indole core—confers distinct advantages over analogs. Its balanced AChE inhibition and reduced cardiotoxicity make it preferable to reserpine for neurodegenerative disease applications . However, its moderate anticancer activity limits utility in oncology compared to reserpine. Further structural optimization (e.g., introducing halogen substituents) could enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echitamidin
Reactant of Route 2
Echitamidin

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